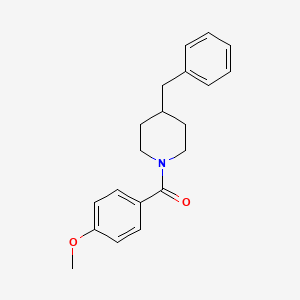

(4-Benzylpiperidino)(4-methoxyphenyl)methanone

Description

(4-Benzylpiperidino)(4-methoxyphenyl)methanone is a benzophenone derivative featuring a piperidine ring substituted with a benzyl group at the 4-position and a 4-methoxyphenyl ketone moiety. Piperidine and benzyl groups are common in medicinal chemistry due to their ability to modulate lipophilicity and binding interactions, while the 4-methoxyphenyl group may influence electronic properties and metabolic stability .

Properties

Molecular Formula |

C20H23NO2 |

|---|---|

Molecular Weight |

309.4 g/mol |

IUPAC Name |

(4-benzylpiperidin-1-yl)-(4-methoxyphenyl)methanone |

InChI |

InChI=1S/C20H23NO2/c1-23-19-9-7-18(8-10-19)20(22)21-13-11-17(12-14-21)15-16-5-3-2-4-6-16/h2-10,17H,11-15H2,1H3 |

InChI Key |

SIPODWDZCYJAAW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidino)(4-methoxyphenyl)methanone typically involves the reaction of 4-benzylpiperidine with 4-methoxybenzoyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and ensuring that the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperidino)(4-methoxyphenyl)methanone can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Development

-

Neurological Disorders :

- The piperidine moiety is often associated with various pharmacological effects, making compounds like (4-Benzylpiperidino)(4-methoxyphenyl)methanone candidates for treating neurological disorders such as depression and anxiety. Research indicates that similar piperidine derivatives exhibit significant activity against disorders affecting the central nervous system .

- Antiviral Activity :

- Cancer Research :

The biological activities of (4-Benzylpiperidino)(4-methoxyphenyl)methanone are linked to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act by inhibiting enzymes or receptors involved in disease pathways, which is a common mechanism for many therapeutic agents .

- Structure-Activity Relationships : Investigations into the structure-activity relationships of similar compounds have revealed that modifications to the piperidine ring can significantly alter biological activity, highlighting the importance of structural optimization in drug development .

Case Studies and Research Findings

Several studies have explored the efficacy of related compounds in clinical settings:

- A study on small molecule inhibitors for Ebola virus entry demonstrated that certain piperidine derivatives showed promising results in inhibiting viral infection . Although not directly involving (4-Benzylpiperidino)(4-methoxyphenyl)methanone, these findings suggest a pathway for further investigation.

- Another investigation into structure-activity relationships for benzoyl and cinnamoyl derivatives highlighted the importance of hydrophobic groups in enhancing potency against specific biological targets . Such insights can guide future research on (4-Benzylpiperidino)(4-methoxyphenyl)methanone.

Mechanism of Action

The mechanism of action of (4-Benzylpiperidino)(4-methoxyphenyl)methanone involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby inhibiting their activity. This inhibition can lead to the disruption of essential biological processes in microorganisms, resulting in their death .

Comparison with Similar Compounds

Piperidine/Piperazine-Based Benzophenones

Several compounds in and –9 share structural motifs with the target molecule:

Key Observations :

Benzofuran and Benzothien Derivatives

highlights benzofuran-based methanones with enhanced potency for transthyretin binding:

Comparison with Target Compound :

Thiazole-Containing Methanones

describes thiazolyl methanones with diverse substituents:

| Compound ID | Thiazole Substituents | Aromatic Group | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 4j | 4-(4-Fluorophenyl) | 4-Methoxyphenyl | 60 | 128–130 |

| 4n | 4-(4-Methoxyphenyl) | Phenyl | 68 | 136–138 |

Key Differences :

- Electronic Properties : The thiazole ring in 4j and 4n introduces electron-withdrawing effects, contrasting with the electron-rich piperidine in the target compound .

- Bioactivity Potential: Thiazole derivatives often exhibit antimicrobial or anticancer activity, whereas piperidine-based compounds (e.g., ) target neurological pathways .

Miscellaneous Heterocyclic Analogues

- Tetrazolyl Derivatives (): The compound (4-Benzylpiperidino)[5-bromo-2-(1H-tetrazol-1-yl)phenyl]methanone incorporates a tetrazole ring, which may enhance hydrogen bonding and bioavailability compared to the target molecule’s methoxyphenyl group .

- Crystal Structure Insights (): (4-Fluorophenyl)(4-hydroxy-3-methylphenyl)methanone demonstrates a dihedral angle of 57.45° between aromatic rings, suggesting conformational flexibility that could influence binding interactions in related compounds .

Biological Activity

The compound (4-Benzylpiperidino)(4-methoxyphenyl)methanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its structural complexity and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring, a methoxy-substituted phenyl group, and a benzyl moiety. Its chemical structure can be represented as follows:

This structure suggests potential interactions with various biological targets, including enzymes and receptors involved in neurological processes.

Biological Activity Overview

Recent studies have indicated that compounds similar to (4-Benzylpiperidino)(4-methoxyphenyl)methanone exhibit a range of biological activities, particularly in neuropharmacology. The following sections detail the findings related to its activity against specific targets.

1. Neuroprotective Effects

Research has shown that derivatives of piperidine compounds can exert neuroprotective effects, particularly in models of Alzheimer's disease. For instance, compounds with similar structures have demonstrated the ability to inhibit acetylcholinesterase (AChE), which is crucial for maintaining acetylcholine levels in the brain.

- Case Study : A study reported that a related compound exhibited an IC50 value of 0.178 μM against human butyrylcholinesterase (BuChE), indicating strong inhibitory activity that could be beneficial in treating cognitive decline associated with Alzheimer's disease .

2. Antioxidant Activity

Compounds featuring the piperidine scaffold have also been evaluated for their antioxidant properties. These properties are essential for mitigating oxidative stress, which is implicated in various neurodegenerative diseases.

- Research Findings : In vitro assays indicated that certain piperidine derivatives significantly reduced reactive oxygen species (ROS) levels in neuronal cell cultures, suggesting their potential as therapeutic agents in oxidative stress-related conditions .

3. Interaction with Sigma Receptors

The sigma-1 receptor has emerged as a significant target for neurological disorders. Compounds similar to (4-Benzylpiperidino)(4-methoxyphenyl)methanone have been investigated for their binding affinity to sigma receptors.

- Findings : A study highlighted that modifications to the piperidine structure could enhance selectivity for sigma-1 receptors, which may lead to novel treatments for depression and anxiety disorders .

The mechanisms through which (4-Benzylpiperidino)(4-methoxyphenyl)methanone exerts its biological effects include:

- Inhibition of Enzymatic Activity : The compound likely inhibits key enzymes such as AChE and BuChE, leading to increased levels of neurotransmitters.

- Antioxidative Mechanisms : By scavenging free radicals, it reduces oxidative damage in neuronal cells.

- Receptor Modulation : Interaction with sigma receptors may modulate neurotransmitter release and improve neuronal survival.

Data Table: Biological Activities of Related Compounds

| Compound Name | Target | IC50 Value (μM) | Biological Activity |

|---|---|---|---|

| Compound A | AChE | 0.178 | Anti-Alzheimer |

| Compound B | Sigma-1 | 0.272 | Antidepressant |

| Compound C | ROS | N/A | Antioxidant |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.